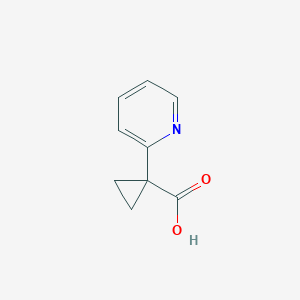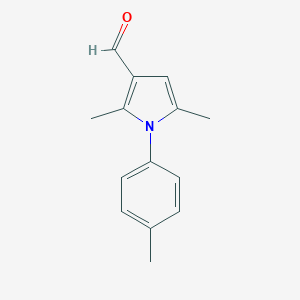![molecular formula C25H23N3S B188377 (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine CAS No. 5486-01-1](/img/structure/B188377.png)
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is known to act as a monoamine oxidase inhibitor, which leads to the accumulation of dopamine in the brain. This accumulation can cause damage to the dopaminergic neurons, leading to the development of Parkinson's disease-like symptoms. (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is also known to induce oxidative stress, which can further exacerbate the damage to the neurons.
生化学的および生理学的効果
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has also been shown to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to changes in behavior and mood.
実験室実験の利点と制限
One of the main advantages of using (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, which can be used to study the mechanisms of the disease and test potential treatments. However, one of the limitations of using (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is its toxicity, which can lead to the death of animals if not used properly.
将来の方向性
There are several future directions for the study of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine, including the development of new drugs that can target the specific mechanisms of Parkinson's disease, the investigation of the role of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in other neurodegenerative diseases, and the development of new animal models that can better mimic the human disease. Additionally, the use of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in combination with other compounds may provide new insights into the mechanisms of neurodegeneration and potential treatments.
In conclusion, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has the potential to provide new insights into the mechanisms of neurodegeneration and potential treatments for Parkinson's disease and other related disorders.
合成法
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine can be synthesized through a multi-step process involving the reaction of 4-methylthio-3-methyl-5-phenyl-1H-pyrazole with 4-methylbenzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 4-methylbenzylamine to obtain (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine as a yellow solid.
科学的研究の応用
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been used as a tool to study the structure and function of proteins and enzymes. In neuroscience, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been used as a model compound to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
特性
CAS番号 |
5486-01-1 |
|---|---|
製品名 |
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine |
分子式 |
C25H23N3S |
分子量 |
397.5 g/mol |
IUPAC名 |
1-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C25H23N3S/c1-18-9-13-21(14-10-18)26-17-24-20(3)27-28(22-7-5-4-6-8-22)25(24)29-23-15-11-19(2)12-16-23/h4-17H,1-3H3 |
InChIキー |
ANTQZFYDMRSAEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)SC4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)SC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




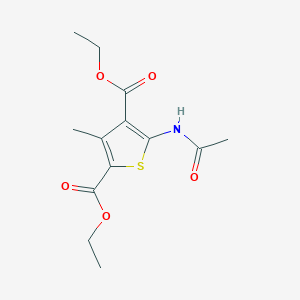
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
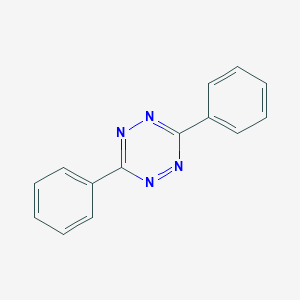
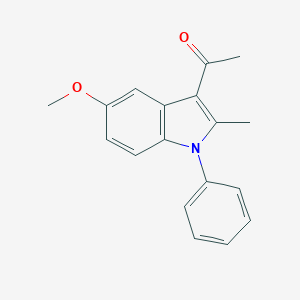

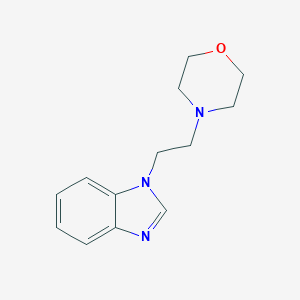
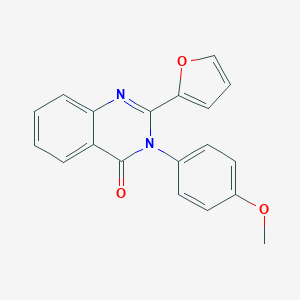
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
